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molecular formula C6H6BrNO B045229 (6-Bromopyridin-3-yl)methanol CAS No. 122306-01-8

(6-Bromopyridin-3-yl)methanol

Cat. No. B045229
M. Wt: 188.02 g/mol
InChI Key: QPPDKOIDAYZUHN-UHFFFAOYSA-N
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Patent
US05420270

Procedure details

To a mechanically-stirred solution of 78.12 g of thionyl chloride in 450 mL of acetonitrile at 15° C. was added a solution of 160.75 g of 3-hydroxymethyl-6-bromopyridine in 446 mL of acetonitrile over 30 minutes. The temperature rose to 22° C. during the addition, and the reaction mixture was stirred for 15 minutes at room temperature. The mixture was cooled in an ice bath, and a solution of 70 g of NaOH in 1.4 L of water was added at such a rate that the temperature did not exceed 15° C. 603 mL of toluene was added to the mixture and stirred rapidly. The layers were separated. The aqueous phase was reextracted with toluene. The combined organic phase was concentrated in vacuo to give 181.61 g of 3-chloromethyl-6-bromopyridine.
Quantity
78.12 g
Type
reactant
Reaction Step One
Quantity
160.75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
446 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
603 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1.[OH-].[Na+].C1(C)C=CC=CC=1>C(#N)C.O>[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78.12 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
160.75 g
Type
reactant
Smiles
OCC=1C=NC(=CC1)Br
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
446 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
603 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 22° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
STIRRING
Type
STIRRING
Details
stirred rapidly
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC=1C=NC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 181.61 g
YIELD: CALCULATEDPERCENTYIELD 134%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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